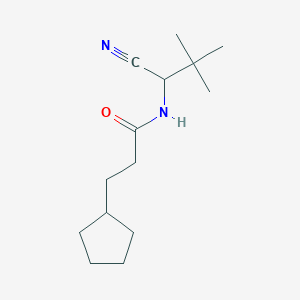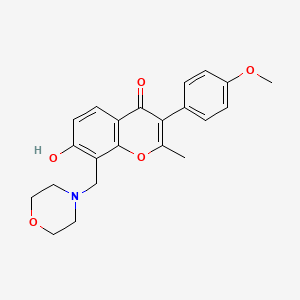
N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide, also known as CPP-115, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain.
Mécanisme D'action
N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming effect and reduce anxiety and seizures.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which can have a calming effect and reduce anxiety and seizures. It has also been shown to reduce the rewarding effects of cocaine in animal models. In addition, this compound has been found to have neuroprotective effects in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide in lab experiments is its potency as a GABA aminotransferase inhibitor. This makes it a useful tool for studying the role of GABA in the brain and its potential therapeutic applications. However, one limitation is that this compound is not selective for GABA aminotransferase, and can also inhibit other enzymes in the brain. This can make it difficult to tease apart the specific effects of GABA inhibition.
Orientations Futures
There are several future directions for research on N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide. One area of interest is its potential use in the treatment of cocaine addiction. Further studies are needed to determine the optimal dosage and treatment regimen for this application. Another area of interest is its potential use in the treatment of epilepsy, as it has been found to have neuroprotective effects in animal models. Finally, more research is needed to understand the specific effects of GABA inhibition in the brain, and how this can be harnessed for therapeutic applications.
Méthodes De Synthèse
N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide can be synthesized through a multi-step process involving the reaction of cyclopentanone with 2,2-dimethylpropanal, followed by cyanation and amidation reactions. The final product is a white crystalline solid with a melting point of 139-141°C.
Applications De Recherche Scientifique
N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to increase the levels of GABA in the brain, which can have a calming effect and reduce anxiety and seizures. This compound has also been investigated for its potential use in the treatment of cocaine addiction, as it has been shown to reduce the rewarding effects of cocaine in animal models.
Propriétés
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-14(2,3)12(10-15)16-13(17)9-8-11-6-4-5-7-11/h11-12H,4-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWLGFZIOMCFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)CCC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2985165.png)
![6-bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)


![3,3-dimethyl-N-{4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl}butanamide](/img/structure/B2985172.png)
![Methyl 1-[(4-bromophenyl)methyl]indole-3-carboxylate](/img/structure/B2985174.png)
![6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2985177.png)

![Tert-butyl 8-(5-bromopyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2985180.png)


![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-chlorophenyl)urea](/img/structure/B2985184.png)
![6-Benzyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2985186.png)